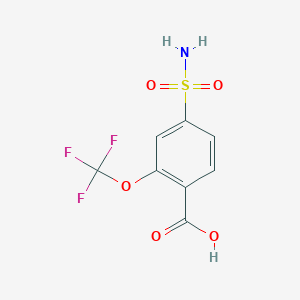
5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 |
Clé InChI |
SGLZCBTXKZGXDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
